molecular formula C9H12N2 B3254194 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine CAS No. 233264-75-0

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine

Cat. No.: B3254194
CAS No.: 233264-75-0
M. Wt: 148.2 g/mol
InChI Key: FUNKWXDYVOJNKG-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature of Fused Pyridoazepines

Fused pyridoazepines are classified based on the orientation of the pyridine (B92270) ring relative to the azepine ring. The nomenclature uses numbers and a letter in brackets—such as [4,3-b], [2,3-b], or [3,2-b]—to denote the atoms on the pyridine ring where the azepine ring is fused. The letter indicates the bond of the azepine ring involved in the fusion.

For instance, the title compound, 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine, indicates a pyridine ring fused at its 4- and 3-positions to the 'b' face of an azepine ring. The "tetrahydro" prefix signifies that four double bonds in the parent aromatic system have been saturated, resulting in a more flexible, three-dimensional structure. The "1H" indicates that the nitrogen atom at position 1 of the pyrido[4,3-b]azepine system bears a hydrogen atom.

There are several isomers of the pyridoazepine scaffold, each with a unique fusion pattern. Research has explored various isomers, including pyrido[3,2-b]azepines and pyrido[2,3-b]azepines. nih.govnih.gov Furthermore, the introduction of additional heteroatoms, such as another nitrogen, leads to related structures like pyrido[2,3-e]-1,4-diazepines and pyrido[2,3-b] nih.govgoogle.comdiazepines. nih.govnih.gov

Table 1: Examples of Fused Pyridoazepine Isomers This table is interactive. You can sort and filter the data.

Isomer Name Fusion Pattern Parent Heterocycles
Pyrido[4,3-b]azepine Pyridine fused at positions 4 and 3 Pyridine, Azepine
Pyrido[3,2-b]azepine Pyridine fused at positions 3 and 2 Pyridine, Azepine
Pyrido[2,3-b]azepine Pyridine fused at positions 2 and 3 Pyridine, Azepine
Pyrido[2,3-e] nih.govgoogle.comdiazepine Pyridine fused at positions 2 and 3 Pyridine, 1,4-Diazepine

Historical Development of Pyrido[4,3-b]azepine Chemistry

Scientific investigation into pyridoazepine systems dates back several decades. Early research in the 1970s focused on the synthesis and preliminary pharmacological evaluation of various derivatives. For example, studies from 1978 and 1979 described the preparation of derivatives of 2,3,4,5-tetrahydro-1H-pyrido[3,2-b]azepine and 2,3,4,5-tetrahydro-1H-pyrido[2,3-b]azepine. nih.govnih.gov These initial explorations aimed to understand the basic chemical reactivity of the scaffold and to screen for potential biological activities, with some early findings pointing towards effects on the autonomic nervous system and tranquilizing properties. nih.govnih.gov

Another study from 1975 reported the synthesis of pyrido[2,3-e]-1,4-diazepines and pyrido[2,3-b] nih.govgoogle.comdiazepines via the Schmidt reaction on tetrahydro-1,8-naphthyridin-4-ones. nih.gov This early work laid the foundation for more complex synthetic strategies and more targeted biological investigations in subsequent years. The development of novel synthetic methods, such as intramolecular condensations and cycloaddition reactions, has since expanded the chemical diversity of accessible pyridoazepine derivatives. google.comorganic-chemistry.org

Significance of the Tetrahydro-pyrido[4,3-b]azepine Scaffold in Heterocyclic Chemistry

The this compound scaffold is significant in heterocyclic chemistry due to its structural features, which make it a valuable building block for creating complex, three-dimensional molecules. As a seven-membered nitrogenous heterocycle, it is a key structural motif found in numerous bioactive compounds. organic-chemistry.org

The versatility of this scaffold is demonstrated by the wide range of biological targets for which its derivatives have been designed and studied. The saturated azepine ring provides conformational flexibility, allowing derivatives to adopt specific shapes to fit into the binding sites of biological macromolecules. This has made the scaffold a privileged structure in medicinal chemistry for developing novel therapeutic agents. Its ability to serve as a core for constructing diverse molecular architectures continues to make it an attractive target for synthetic chemists.

Overview of Key Research Areas Pertaining to the this compound Core

Research on the this compound core and its isomers is multifaceted, encompassing synthetic methodology, structural analysis, and pharmacological applications.

Synthetic Strategies: A primary area of research is the development of efficient methods for constructing the fused ring system. This includes intramolecular cyclization reactions, such as the condensation of tertiary enamides with aldehydes, and cycloaddition reactions. google.comorganic-chemistry.org For instance, a method for preparing 2,3,4,7-tetrahydro-1H-azepine compounds via a cycloaddition reaction using a phosphine (B1218219) catalyst has been reported. google.com

Pharmacological Investigations: A significant body of research focuses on the biological activities of derivatives.

Psychotropic Activity: Early studies indicated that certain derivatives possess tranquilizing activity. nih.gov

Anticancer Activity: More recent research has explored derivatives as potential anticancer agents. For example, novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been identified as potent inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1), a key target in cancer therapy. nih.gov One such compound, 11b , showed excellent PARP-1 inhibitory activity with an IC₅₀ value of 19.24 nM and induced apoptosis in A549 lung cancer cells. nih.gov Other pyrido-annelated azepine structures have also been synthesized and evaluated for their anticancer properties. nih.gov

Other Biological Targets: Derivatives have also been investigated as histamine (B1213489) H2 antagonists and for their effects on the autonomic nervous system. nih.govnih.gov

Structural and Mechanistic Studies: Detailed structural characterization is crucial for understanding the properties of these compounds. Techniques like X-ray crystallography and multinuclear NMR spectroscopy have been used to determine the precise three-dimensional structure and conformation of these molecules. nih.gov For example, the crystal structure of a 3,5-dihydro-4H-pyrido[2,3-b] nih.govgoogle.comdiazepin-4-one derivative was solved, revealing a non-planar structure due to the seven-membered diazepin-2-one moiety. nih.gov Such studies provide insights into structure-activity relationships, guiding the design of new and more effective compounds.

Table 2: Summary of Selected Research Findings on Pyridoazepine Derivatives This table is interactive. You can sort and filter the data.

Compound Class/Derivative Research Area Key Finding Citation
N-substituted 2,3,4,5-tetrahydro-1H-pyrido[3,2-b]azepines Pharmacology Derivatives showed some effects on the autonomic nervous system. nih.gov
N-substituted 2,3,4,5-tetrahydro-1H-pyrido[2,3-b]azepines Pharmacology Some derivatives exhibited partial tranquilizing activity. nih.gov
2,3,4,7-tetrahydro-1H-azepine derivatives Synthesis / Agrochemical A cycloaddition method was developed for synthesis; compounds showed potential herbicidal activity. google.com
2,3-dihydro-1H-azepine derivatives Synthesis An efficient synthesis was developed via intramolecular condensation of tertiary enamides and aldehydes. organic-chemistry.org
Compound 11b (a tetrahydrospiro[benzo[c]azepine] derivative) Anticancer (PARP-1 Inhibition) Exhibited potent PARP-1 inhibition (IC₅₀ = 19.24 nM) and induced apoptosis in A549 cancer cells. nih.gov
Pyrido-annelated triazepines and tetrazepines Anticancer Several synthesized compounds showed potent anticancer action against certain cell lines in NCI screening. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-5-11-9-4-6-10-7-8(9)3-1/h4,6-7,11H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNKWXDYVOJNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Chemical Transformations of 2,3,4,5 Tetrahydro 1h Pyrido 4,3 B Azepine and Its Derivatives

Strategies for the Construction of the Pyrido[4,3-b]azepine Ring System

The formation of the fused seven-membered azepine ring onto a pyridine (B92270) core can be accomplished through several strategic approaches, including building the ring through intermolecular bond formation (annulation), cyclizing a pre-functionalized linear precursor, or expanding a pre-existing ring.

Classical annulation reactions involve the formation of two new bonds in a single or multi-step sequence to construct the azepine ring onto the pyridine framework. These methods often rely on fundamental organic reactions.

One prominent example is the Friedel-Crafts cyclization . An efficient method has been developed for synthesizing 6-aryl-substituted pyrido[2,3-b] nih.govresearchgate.netbenzoxazepines, a related tricyclic system, via a Friedel-Crafts reaction of 2-phenoxypyridin-3-amines with aromatic acids. osi.lv This type of electrophilic aromatic substitution, where a new ring is fused onto an existing aromatic system, represents a classical approach to building such polycyclic structures.

Another powerful class of annulation reactions is cycloaddition . Aza-[4+3] cycloadditions, for instance, provide a direct route to the seven-membered azepine ring. Researchers have demonstrated that azepino[3,4-b]indoles can be synthesized in a one-step, four-component reaction, which is proposed to proceed through a cooperative aza-[4+3] cycloaddition. rsc.org Similarly, gold-catalyzed intermolecular [4+3] annulation between α,β-unsaturated imines and propargyl esters has been developed for the synthesis of azepines, showcasing the utility of cycloaddition strategies in forming these complex rings. nih.gov

Reaction TypePrecursorsKey FeaturesResulting Scaffold
Friedel-Crafts Cyclization 2-Phenoxypyridin-3-amines, Aromatic acidsElectrophilic aromatic substitutionPyrido[2,3-b] nih.govresearchgate.netbenzoxazepines osi.lv
Aza-[4+3] Cycloaddition Amino acid, Indole, AnilineOne-step, multi-component reactionAzepino[3,4-b]indoles rsc.org
Gold-Catalyzed [4+3] Annulation Propargyl esters, Unsaturated iminesIntermolecular cycloadditionAzepines nih.gov

Intramolecular cyclization strategies are widely employed for the synthesis of the pyrido[4,3-b]azepine system. These methods involve a precursor molecule that already contains most of the required atoms, which then undergoes a ring-closing reaction.

A key strategy is the N-acyliminium ion cyclization . This method has been successfully used to synthesize tetracyclic analogues of mirtazapine, which contain the pyrido[2,3-b]azepine core. researchgate.net In this approach, an N-acyliminium ion is generated in situ and is subsequently attacked by an intramolecular π-nucleophile, such as a benzene (B151609) or thiophene (B33073) ring, to construct the final ring system. researchgate.net

Intramolecular condensation reactions also provide a viable pathway. A novel strategy for synthesizing 2,3-dihydro-1H-azepine derivatives involves the intramolecular cyclic condensation of tertiary enamides containing a formyl group, catalyzed by a Lewis acid. organic-chemistry.org Furthermore, intramolecular amination reactions, such as the Buchwald-Hartwig N-arylation, have been applied to create related tricyclic systems like dibenzo[b,e] nih.govresearchgate.netdiazepinones and pyridobenzodiazepinones from appropriate halide- and amine-containing precursors. mdpi.com

Cyclization MethodPrecursor TypeKey Reagents/ConditionsResulting Scaffold
N-Acyliminium Ion Cyclization Lactam with an tethered aromatic ringFormic acidTetracyclic Pyrido[2,3-b]azepines researchgate.net
Intramolecular Condensation Tertiary enamides with a formyl groupBBr3, P2O52,3-Dihydro-1H-azepines organic-chemistry.org
Intramolecular N-Arylation (Hetero)aryl halide tethered to an aromatic aminePd catalyst, BaseDibenzo/Pyridobenzodiazepinones mdpi.com

Ring expansion reactions offer an elegant method for constructing the seven-membered azepine ring from a more readily available smaller heterocyclic precursor, such as a five- or six-membered ring.

The expansion of a piperidine (B6355638) ring has been demonstrated as a stereoselective and regioselective method for preparing azepane and azepine derivatives. rsc.org This strategy involves the formation of a new carbon-carbon bond to enlarge the piperidine ring into the desired seven-membered azepane, which can then be further modified to an azepine. rsc.org

Other ring expansion methodologies have also been explored. A catalyst-free ring expansion domino reaction of tetrahydroisoquinolines with o-alkynylarylaldehydes has been reported for the construction of the dibenzo[b,d]azepine skeleton, using air as a green oxidant. rsc.org Additionally, copper-catalyzed alkyne oxidation followed by a Büchner-type ring-expansion sequence has been developed to access benzo nih.govnih.govazepino[2,3-b]quinolines. nih.gov

Precursor HeterocycleReaction TypeKey ReagentsResulting Scaffold
Piperidine Piperidine ring expansionNot specified in abstractAzepane/Azepine derivatives rsc.org
Tetrahydroisoquinoline Domino ring expansiono-Alkynylarylaldehydes, AirDibenzo[b,d]azepine rsc.org
Quinoline N-oxide/Alkynone Büchner-type ring expansionCu(hfacac)2Benzo nih.govnih.govazepino[2,3-b]quinolines nih.gov

Modern Catalytic Approaches in Tetrahydro-pyrido[4,3-b]azepine Synthesis

The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocyclic systems, offering high efficiency, selectivity, and functional group tolerance. Palladium and rhodium catalysts have been particularly prominent in the synthesis of azepine-containing structures.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming azepine rings is well-documented. These reactions often enable the construction of the target scaffold from simple, readily available starting materials.

A notable example is the Palladium/Norbornene (Pd/NBE) cooperative catalysis . This method allows for the synthesis of tetrahydrobenzo[b]azepines directly from simple aryl iodides. nih.gov The reaction proceeds via an ortho amination followed by a 7-exo-trig Heck cyclization to furnish the seven-membered heterocycle. nih.gov

Palladium-catalyzed cycloaddition reactions also provide a powerful tool. A novel Pd(0)-catalyzed asymmetric [4+3] annulation of two readily accessible starting materials has been developed for building seven-membered heterocyclic architectures, including tetrahydroazepines, with excellent chemo-, regio-, diastereo-, and enantioselectivities. nih.gov

Furthermore, double palladium-catalyzed amination-cyclization reactions have been employed to synthesize 5H-dipyrido[4,3-b] nih.govazepine compounds in a one-step process from appropriate stilbene (B7821643) precursors. researchgate.net The well-established Buchwald-Hartwig amination is another key palladium-catalyzed transformation used for intramolecular N-arylation to form the azepine ring in various related heterocyclic systems. mdpi.comacs.org

Catalytic System/ReactionSubstratesKey FeaturesResulting Scaffold
Pd/Norbornene Catalysis Aryl iodides, Olefin-tethered amine reagentOrtho amination followed by Heck cyclizationTetrahydrobenzo[b]azepines nih.gov
Pd(0)-Catalyzed [4+3] Annulation Cycloaddition donors and acceptorsAsymmetric, high selectivityTetrahydroazepines nih.gov
Double Pd-Catalyzed Amination Dihalostilbene derivatives, AminesOne-step, double amination/cyclization5H-Dipyrido[4,3-b] nih.govazepines researchgate.net
Intramolecular Buchwald-Hartwig Amination o-Haloaryl amides/aminesC-N bond formationDibenzo[b,e] nih.govresearchgate.netdiazepinones mdpi.com

Rhodium catalysts have also proven effective in the synthesis and functionalization of azepine-containing molecules, often enabling unique and selective transformations.

Rhodium-catalyzed hydroboration has been investigated for the regio- and diastereoselective hydroxylation of tetrahydroazepine derivatives. mdpi.com By using a rhodium catalyst such as Rh(COD)(DPPB)BF4, a mixture of azepanol regioisomers can be obtained with high diastereofacial selectivity and moderate regioselectivity, providing synthons for more complex molecules. mdpi.com

Additionally, rhodium carbenoid-induced ring expansion of isoxazoles represents a conceptually distinct approach to building substituted pyridine rings, which could be adapted for fused systems. nih.gov This method involves the reaction of an isoxazole (B147169) with a vinyldiazomethane in the presence of a rhodium catalyst, leading to a ring expansion product that rearranges to a dihydropyridine. nih.gov While not directly forming the pyridoazepine, this highlights the potential of rhodium catalysis in manipulating heterocyclic cores.

Catalytic System/ReactionSubstratesKey FeaturesResulting Product/Scaffold
Rhodium-Catalyzed Hydroboration Tetrahydroazepine derivativeRegio- and diastereoselective hydroxylationAzepanol regioisomers mdpi.com
Rhodium Carbenoid-Induced Ring Expansion Isoxazoles, VinyldiazomethanesCarbenoid insertion and rearrangementHighly functionalized pyridines nih.gov

Green Chemistry Principles in Synthetic Route Design

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex heterocyclic molecules. For pyrido-azepine systems, this has manifested in the development of solvent-free and catalyst-free reaction conditions that increase efficiency and reduce environmental impact.

A notable green approach involves the aza-annulation of a versatile building block, 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile, with various bifunctional reagents. nih.gov These reactions can be conducted by fusing the reactants at high temperatures (150–170 °C) without any solvent, leading to the formation of pyrido-azepine derivatives in high yields. nih.gov This method exemplifies several green chemistry principles, including waste prevention (no solvent to dispose of) and atom economy. The protocol is noted for its simplicity, fast reaction rates, and tolerance of diverse functionalities without the need for a catalyst. nih.gov

The following table summarizes a green synthetic approach for a related pyrido-azepine derivative.

Starting MaterialReagentConditionsProductYield (%)Reference
1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrileAnthranilic acidFuse at 150–170 °C, 3h2-Methyl-7-oxo-4-phenyl-6,7-dihydrobenzo[e]pyrido[1,2-b] nih.govnih.govresearchgate.nettriazepine-1-carbonitrile78 nih.gov

This table illustrates the conditions for a related fused azepine system synthesized under green, solvent-free conditions.

Stereoselective Synthesis of Chiral Tetrahydro-pyrido[4,3-b]azepine Derivatives

The synthesis of specific stereoisomers of pyrido[4,3-b]azepine derivatives is crucial, as biological activity is often dependent on the three-dimensional arrangement of atoms. While direct examples for the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine core are not prominently documented in the provided literature, strategies employed for analogous fused azepine systems are highly relevant.

One powerful method for establishing chirality is the asymmetric hydrogenation of a prochiral olefin precursor. For instance, the highly enantioselective asymmetric hydrogenation of a tetralone-derived olefin has been used to produce a chiral benzo[b]azepine intermediate with high enantiomeric excess (ee). nih.gov This approach utilizes a ruthenium catalyst complexed with a chiral BINAP-type ligand. nih.gov Applying this logic, a precursor to a chiral pyrido[4,3-b]azepine containing an endocyclic or exocyclic double bond could be hydrogenated to install the desired stereocenters.

A representative reaction for a related scaffold is shown below:

SubstrateCatalystConditionsProductEnantiomeric Excess (ee)Reference
[1-(toluene-4-sulfonyl)-2,3-dihydro-1H-benzo[b]azepin-5-yl]acetic acidRu(OAc)₂[(S)-H₈-BINAP]H₂, EtOH(R)-[1-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl]acetic acid85% nih.gov

This table demonstrates a viable strategy for creating chiral centers in a fused azepine ring system that could be adapted for pyrido[4,3-b]azepine derivatives.

Functionalization and Derivatization Reactions of the Tetrahydro-pyrido[4,3-b]azepine Core

The this compound scaffold features multiple sites for chemical modification, including the secondary amine of the azepine ring and the carbon atoms of the pyridine moiety.

The secondary amine (N-1) in the azepine ring is a nucleophilic center that readily undergoes alkylation and acylation. These reactions are fundamental for introducing a wide variety of substituents to modulate the compound's properties.

Standard N-alkylation can be achieved using alkyl halides in the presence of a base. The choice of base and solvent can be critical, especially in complex molecules with multiple reactive sites. For example, in related heterocyclic systems like 2-pyridones, alkylation can occur at either the nitrogen or an oxygen atom, and the selectivity is highly dependent on the reaction conditions. nih.gov For the tetrahydro-pyrido[4,3-b]azepine core, which lacks the lactam oxygen, N-alkylation is the primary pathway. More advanced methods, such as the Buchwald-Hartwig amination, can be employed to achieve N-arylation using aryl halides, a palladium catalyst, and a suitable phosphine (B1218219) ligand. nih.gov

Acylation is typically performed using acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine to neutralize the acid byproduct. These reactions furnish N-acyl derivatives, introducing amide functionality to the core structure.

Introducing halogens onto the pyridine ring of the pyrido[4,3-b]azepine system serves as a key step for further diversification via cross-coupling reactions. The electron-deficient nature of the pyridine ring generally makes electrophilic halogenation more challenging than for a benzene ring. However, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used under appropriate conditions.

Once a halogenated (e.g., bromo or chloro) or triflate derivative is obtained, it becomes a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds. Key examples of such transformations include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups. nih.gov

Heck Coupling: Reaction with alkenes to form substituted olefins.

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl derivatives, as mentioned previously. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl substituents.

These reactions have been successfully applied to a wide range of nitrogen-containing heterocycles, and the principles are directly applicable to functionalizing the pyridine moiety of the target scaffold. researchgate.net

The pyridine ring within the this compound system possesses distinct reactivity. Compared to benzene, the pyridine ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, substitution is typically directed to the positions meta to the ring nitrogen.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of electron-withdrawing groups or by conversion of the pyridine to its N-oxide. A good leaving group, such as a halogen, is typically required at the position of attack (ortho or para to the ring nitrogen). For example, activation of a pyridine ring under acidic conditions can make it susceptible to nucleophilic attack. nih.gov

Annulation, the process of building a new ring onto an existing molecular framework, is a powerful strategy for creating complex polycyclic systems. The this compound core can serve as a foundation for the construction of additional fused heterocyclic rings.

One established strategy involves expanding on known inhibitor scaffolds. For instance, researchers have expanded series of bacterial FabI inhibitors to include 2,3,4,5-tetrahydro-1H-pyrido[2,3-b] nih.govresearchgate.netdiazepines and the corresponding [2,3-e] isomers. nih.gov This involves the annulation of a 1,4-diazepine ring onto the pyridine portion of the molecule. nih.gov Another approach involves the intramolecular ring expansion of precursors, such as the conversion of substituted tetrahydropyrimidines into diazepinones, a strategy that could be adapted to build upon the pyrido-azepine framework. sciforum.net

Furthermore, cycloaddition reactions, such as [4+3] and [5+2] annulations, which are used to form the initial pyrido-azepine ring, can conceptually be applied to suitable derivatives of the existing scaffold to build further rings. nih.gov

High-Throughput and Automated Synthetic Approaches

The development of high-throughput and automated synthesis platforms has become a cornerstone of modern medicinal chemistry, enabling the rapid generation of large and diverse compound libraries for drug discovery. nih.govoxfordglobal.com While specific literature detailing the high-throughput or automated synthesis of this compound is not extensively available, the principles of these methodologies are broadly applicable to this scaffold. The tricyclic and conformationally constrained nature of the pyrido[4,3-b]azepine core makes it an attractive "privileged scaffold" for library design. pageplace.denih.gov Such scaffolds are known to interact with multiple biological targets, making them ideal starting points for the discovery of new bioactive agents.

The adaptation of synthetic routes for the this compound core to an automated platform would likely involve solution-phase or solid-phase parallel synthesis techniques. nih.govresearchgate.netpharmatutor.org In a hypothetical automated workflow, a robotic system would perform repetitive reaction sequences in parallel, utilizing a variety of building blocks to generate a library of analogues. This process typically involves the systematic combination of a core scaffold with a diverse set of reactants.

For instance, a library of N-substituted derivatives could be generated by reacting the parent this compound with a broad array of commercially available carboxylic acids, sulfonyl chlorides, or isocyanates in a 96-well plate format. Each well would contain a unique combination of reactants, leading to a distinct final product. Automated liquid handlers would dispense the reagents, and robotic arms would move the reaction plates between heating, cooling, and shaking stations as required by the reaction protocol. Purification could also be automated using techniques like solid-phase extraction (SPE) or mass-directed preparative HPLC.

A potential strategy for the high-throughput synthesis of the core scaffold itself could be adapted from methodologies used for other bridged heterocyclic systems. For example, a solid-phase parallel synthesis approach has been successfully employed for the creation of a 384-member library of diaza-bridged heterocycles. nih.gov This strategy involved a key Pictet-Spengler intramolecular cyclization reaction. A similar approach could be envisioned for the pyrido[4,3-b]azepine system, where a resin-bound precursor undergoes a series of automated reaction steps, including cyclization and cleavage, to yield the final products.

The table below illustrates a hypothetical library of this compound derivatives that could be generated using an automated parallel synthesis approach. This library focuses on diversification at the N1 and N5 positions, which are readily accessible for chemical modification.

Product ID R1 Substituent (at N1) R5 Substituent (at N5) Molecular Formula Calculated Molecular Weight ( g/mol )
PA-001HAcetylC12H14N2O202.25
PA-002HBenzoylC17H16N2O264.32
PA-003HMethylsulfonylC11H14N2O2S254.31
PA-004H4-ChlorobenzoylC17H15ClN2O298.77
PA-005MethylAcetylC13H16N2O216.28
PA-006MethylBenzoylC18H18N2O278.35
PA-007MethylMethylsulfonylC12H16N2O2S268.34
PA-008Methyl4-ChlorobenzoylC18H17ClN2O312.80
PA-009EthylAcetylC14H18N2O230.31
PA-010EthylBenzoylC19H20N2O292.38
PA-011EthylMethylsulfonylC13H18N2O2S282.37
PA-012Ethyl4-ChlorobenzoylC19H19ClN2O326.82

This data illustrates the potential for rapidly generating a focused library of compounds around the this compound core. The resulting library could then be screened in high-throughput biological assays to identify initial hit compounds for further optimization in drug discovery programs. The integration of automated synthesis with computational library design and high-throughput screening represents a powerful paradigm for accelerating the discovery of novel therapeutics. oxfordglobal.comnih.gov

Iii. Structural Elucidation and Spectroscopic Analysis of Tetrahydro Pyrido 4,3 B Azepine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules, including complex heterocyclic systems like tetrahydro-pyrido[4,3-b]azepine derivatives. Through a series of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved. nih.gov

¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. In tetrahydro-pyrido[4,3-b]azepine derivatives, the spectra can be complex due to the presence of multiple chiral centers and conformational flexibility. researchgate.net The chemical shifts (δ) of protons are influenced by neighboring atoms and functional groups. For instance, protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0–8.5 ppm), while protons on the saturated azepine ring are found in the aliphatic region (δ 1.5–4.0 ppm). researchgate.net Variable temperature NMR studies can be employed to study conformational dynamics, such as the chair-to-chair interconversion of the azepine ring, which can have an energy barrier of approximately 11 kcal mol⁻¹ in related benzazepine systems. researchgate.net

Table 1: Example ¹H NMR Chemical Shifts for Protons in Pyrido-azepine Derivatives This table is interactive. Users can sort data by clicking on the headers.

Compound / Derivative Proton Chemical Shift (δ, ppm) Solvent Reference
2-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol Aromatic H 7.98–7.17 DMSO-d₆ nih.gov
2-((1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol Aromatic H 7.82–7.34 DMSO-d₆ nih.gov
Tetracyclic Pyrido[2,3-b]azepine Derivative (6a) Pyridine C2-H 8.50 CDCl₃ researchgate.net
Tetracyclic Pyrido[2,3-b]azepine Derivative (6a) Pyridine C4-H 7.63 CDCl₃ researchgate.net
Tetracyclic Pyrido[2,3-b]azepine Derivative (6a) Pyridine-CH₂-Ar 3.92 CDCl₃ researchgate.net

¹³C NMR spectroscopy provides data on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are indicative of their hybridization and chemical environment. In pyrido-azepine derivatives, carbons of the aromatic pyridine ring typically resonate between δ 120 and 160 ppm. Carbons in the saturated azepine ring appear at higher fields, generally between δ 20 and 60 ppm, while carbonyl carbons in lactam derivatives appear significantly downfield (δ > 170 ppm). researchgate.net The complete assignment of carbon signals is typically achieved with the aid of two-dimensional NMR techniques.

Table 2: Example ¹³C NMR Chemical Shifts for Carbons in Pyrido-azepine Derivatives This table is interactive. Users can sort data by clicking on the headers.

Compound / Derivative Carbon Chemical Shift (δ, ppm) Solvent Reference
2-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol Aromatic C 121.77–162.71 DMSO-d₆ nih.gov
2-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol Aliphatic C 14.49–62.43 DMSO-d₆ nih.gov
Tetracyclic Pyrido[2,3-b]azepine Derivative (6a) Aromatic/Pyridine C 125.1–148.4 CDCl₃ researchgate.net
Tetracyclic Pyrido[2,3-b]azepine Derivative (6a) C=O 175.7 CDCl₃ researchgate.net
Tetracyclic Pyrido[2,3-b]azepine Derivative (6a) Pyridine-CH₂-Ar 37.8 CDCl₃ researchgate.net

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of complex structures.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling), helping to map out the proton-proton networks within the azepine and pyridine rings. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton-carbon pairs. This allows for the direct assignment of a carbon resonance based on the chemical shift of its attached proton, and vice-versa. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically ²J or ³J), which is crucial for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons). For example, an HMBC correlation between a proton on the azepine ring and a carbon in the pyridine ring can definitively establish the fusion of the two rings. nih.govmdpi.com In the structural assignment of substituted oxo-azepanes, HMBC correlations were key to identifying the position of carbonyl groups and confirming the ring structure. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), which allows for the determination of the elemental composition and molecular formula. nih.gov For instance, the calculated mass for the [M+H]⁺ ion of C₂₄H₂₈ClN₄O was 423.1873, with the found value being 423.1952, confirming the compound's formula. nih.gov Electron ionization (EI) mass spectrometry can provide characteristic fragmentation patterns that offer clues about the molecule's structure. nist.gov

Table 3: Example High-Resolution Mass Spectrometry (HRMS) Data for Azepine Derivatives This table is interactive. Users can sort data by clicking on the headers.

Compound / Derivative Molecular Formula Ion Calculated m/z Found m/z Reference
Azepane Derivative (4c) C₁₉H₃₄NO₂Si [M+H]⁺ 336.2359 336.2348 mdpi.com
Spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol Derivative (11j) C₂₄H₂₈ClN₄O [M+H]⁺ 423.1873 423.1948 nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its molecular vibrations.

Infrared (IR) spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of a molecule. It is particularly useful for identifying characteristic functional groups. In tetrahydro-pyrido[4,3-b]azepine derivatives, key absorptions include:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ for the secondary amine in the azepine ring. nih.gov

C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. nih.gov

C=C and C=N stretching: Vibrations from the pyridine ring are observed in the 1610-1450 cm⁻¹ region. researchgate.netnih.gov

C-N stretching: These vibrations typically appear in the 1250-1020 cm⁻¹ range.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. nih.gov While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, non-polar bonds (like C-C in aromatic rings) often produce strong Raman signals, while polar bonds (like C=O) are strong in the IR. nih.govnih.gov

Table 4: Characteristic Infrared (IR) Absorption Frequencies for Pyrido-azepine Derivatives This table is interactive. Users can sort data by clicking on the headers.

Compound / Derivative Functional Group Wavenumber (ν, cm⁻¹) Reference
Azepane Derivative (4c) C-H stretch (aliphatic) 2930, 2857 mdpi.com
Azepane Derivative (4c) C=O 1674 mdpi.com
Pyrido[1,2-b]pyrimido[1,2-e] nih.govmdpi.comnih.govnih.govtetrazine Derivative (8) C≡N 2225 nih.gov
Pyrido[1,2-b]pyrimido[1,2-e] nih.govmdpi.comnih.govnih.govtetrazine Derivative (8) C=O 1650, 1630 nih.gov
Tetracyclic Pyrido[2,3-b]azepine Derivative (6a) C=O 1790, 1712 researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Table 5: Example Crystal Structure Data for Related Heterocyclic Compounds This table is interactive. Users can sort data by clicking on the headers.

Compound Crystal System Space Group Key Feature Reference
2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b] mdpi.comnih.govdiazepine hemihydrate Monoclinic P2₁/c Diazepine ring has a chair conformation. nih.gov
1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative (3) Triclinic P-1 Presence of π–π stacking interactions. mdpi.com

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment of Chiral Derivatives

Chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for the assignment of absolute stereochemistry in chiral molecules. For derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine that possess elements of chirality, these techniques provide crucial information based on the differential interaction of the molecule with left and right circularly polarized light. The chirality in these derivatives can arise from a stereogenic carbon atom, typically at positions where substituents are introduced, or from the inherent chirality of the twisted seven-membered azepine ring, a phenomenon observed in analogous structures like benzodiazepines. researchgate.net

The application of CD and ORD relies on the analysis of Cotton effects, which are the characteristic changes in optical rotation and circular dichroism in the vicinity of an absorption band of a chromophore. researchgate.netnih.gov For chiral derivatives of tetrahydro-pyrido[4,3-b]azepine, the key chromophores are typically the aromatic pyridine ring and any carbonyl groups present, for instance, in lactam derivatives.

The electronic transitions of these chromophores are perturbed by the chiral environment of the molecule. The sign and magnitude of the observed Cotton effect in the CD spectrum can be empirically correlated to the absolute configuration of the stereogenic centers near the chromophore. For instance, the n→π* transition of a lactam carbonyl group within the pyrido[4,3-b]azepine framework would give rise to a CD band whose sign can be related to the conformation of the seven-membered ring and the configuration of adjacent stereocenters. While specific sector rules for this exact heterocyclic system have not been established in the literature, analogies can be drawn from well-studied systems like β-lactams and other cyclic amides. mdpi.com In these cases, the helicity of the chromophore system often dictates the sign of the Cotton effect. mdpi.com

The stereochemical assignment is often achieved by comparing the experimental CD spectrum of a new derivative with that of a reference compound of known absolute configuration. nih.gov A mirror-image relationship between the CD spectra of two compounds is a strong indicator that they are enantiomers.

Illustrative Research Findings:

While specific chiroptical data for chiral this compound derivatives is not extensively available in the public domain, we can consider a hypothetical scenario based on data from structurally related chiral seven-membered lactams, such as substituted 1,4-diazepan-5-ones. Let us envision two enantiomeric derivatives of a lactam derived from the tetrahydro-pyrido[4,3-b]azepine core, for instance, an 8-methyl substituted lactam.

The CD spectra of these hypothetical enantiomers, (R)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-1-one and (S)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-1-one, would be expected to show Cotton effects associated with the electronic transitions of the amide chromophore and the pyridine ring. The n→π* transition of the amide is typically observed in the 210-240 nm region, while π→π* transitions occur at shorter wavelengths.

The following interactive data table illustrates the kind of data that would be obtained from a CD analysis and how it would be interpreted.

CompoundWavelength (λmax, nm)Molar Ellipticity (Δε)Cotton Effect SignInferred Stereochemistry
(R)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-1-one (Hypothetical)225+3.5PositiveR
(S)-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-1-one (Hypothetical)225-3.4NegativeS
Reference Compound (Known R-configuration)226+3.6PositiveR

In this illustrative table, the (R)-enantiomer exhibits a positive Cotton effect at 225 nm, which is consistent with the reference compound of known R-configuration. Conversely, the (S)-enantiomer shows a mirror-image spectrum with a negative Cotton effect of similar magnitude at the same wavelength. This opposing sign of the Cotton effect allows for the unambiguous assignment of the absolute configuration of the newly synthesized enantiomers.

In practice, the interpretation of CD/ORD spectra for novel derivatives of tetrahydro-pyrido[4,3-b]azepine would likely be supported by quantum chemical calculations to predict the CD spectra for different possible stereoisomers, providing a more robust basis for stereochemical assignment. mdpi.com

V. the 2,3,4,5 Tetrahydro 1h Pyrido 4,3 B Azepine Core As a Chemical Scaffold and Building Block

Design Principles for Scaffold-Based Chemical Libraries

The design of chemical libraries centered around a core scaffold like 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine is guided by several key principles aimed at maximizing the exploration of relevant chemical space. A primary consideration is the inherent structural and chemical properties of the scaffold itself. Fused heterocyclic systems are often considered "privileged structures" as they can interact with a variety of biological targets. wikipedia.org The pyridoazepine core, containing both a pyridine (B92270) and an azepine ring, offers a unique combination of aromaticity, conformational flexibility in the seven-membered ring, and strategically placed nitrogen atoms that can act as hydrogen bond donors or acceptors. nih.gov

When constructing a library, the choice of attachment points for diversification is critical. The this compound scaffold offers several such points on both the pyridine and the azepine rings, allowing for systematic modification. The design of these libraries often involves computational analysis to predict the physicochemical properties of the resulting compounds, ensuring they adhere to established guidelines for properties like molecular weight, lipophilicity, and polar surface area. unizg.hr The goal is to create a collection of molecules with a broad range of properties, thereby increasing the probability of identifying a compound with the desired activity. nih.gov

Table 1: General Design Considerations for a this compound-Based Library

Design PrincipleApplication to the Pyridoazepine Scaffold
Scaffold Rigidity and Complexity The fused ring system provides a rigid framework, which can lead to higher binding affinity and selectivity. The azepine ring introduces a degree of conformational flexibility.
Vectorial Diversity Substituents can be introduced at multiple positions on both the pyridine and azepine rings, allowing for the exploration of different regions of chemical space.
Functional Group Diversity A wide range of chemical functionalities can be incorporated to modulate properties such as solubility, hydrogen bonding capacity, and reactivity.
Stereochemical Diversity The tetrahydroazepine portion of the molecule contains chiral centers, allowing for the synthesis of stereoisomers with potentially different biological activities.
Physicochemical Property Control Modifications can be designed to control key properties like lipophilicity (logP), polar surface area (PSA), and molecular weight to enhance suitability for biological testing.

Role in Combinatorial Chemistry and Diversity-Oriented Synthesis (DOS)

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of large numbers of compounds for screening. youtube.comyoutube.com The this compound scaffold is well-suited for these approaches due to its synthetic tractability and the multiple points for diversification.

In combinatorial chemistry, a common core structure is reacted with a series of building blocks to create a library of related compounds. nih.gov For the pyridoazepine scaffold, this could involve, for example, the parallel synthesis of a series of amides or ureas by reacting the secondary amine in the azepine ring with a variety of carboxylic acids or isocyanates. nih.gov

Diversity-oriented synthesis aims to create libraries of structurally diverse molecules, often with complex, three-dimensional shapes. frontiersin.orgrsc.org The synthesis of fused azepine derivatives can be achieved through various multicomponent reactions, which are highly efficient for generating molecular diversity. acs.orgnih.govnih.gov For instance, a synthetic route could be designed to generate not only the this compound core but also related isomers and analogs in a divergent fashion, starting from common precursors. nih.gov This allows for a more comprehensive exploration of the chemical space around this privileged scaffold. rsc.org

Applications in Fragment-Based Approaches for Chemical Probe Discovery

Fragment-based drug discovery (FBDD) has emerged as an efficient method for identifying starting points for the development of chemical probes. youtube.com This approach uses small, low-molecular-weight compounds ("fragments") that are screened for weak binding to a biological target. nih.gov The this compound core, or fragments thereof, can be incorporated into fragment libraries. nih.govenamine.net

The key advantages of using fragments derived from this scaffold include their relatively low complexity and the fact that they represent a portion of a known "biologically relevant" chemical space. nih.govrsc.org The rigid nature of the fused ring system can also lead to more defined binding modes, which can be more readily characterized by biophysical techniques such as X-ray crystallography or NMR spectroscopy. dtu.dk Once a fragment hit is identified, its structure can be elaborated by "growing" substituents from the core, "linking" it to other fragments, or "merging" it with overlapping fragments to increase affinity and selectivity. nih.govastx.com The pyridoazepine scaffold provides multiple vectors for such elaboration. astx.com

Table 2: Suitability of the Pyridoazepine Core for Fragment-Based Approaches

FBDD PrincipleRelevance of the this compound Scaffold
Low Molecular Weight The core structure itself, or simplified versions, can meet the "Rule of Three" criteria for fragments (MW ≤ 300).
Defined 3D Shape The rigid, non-planar structure provides well-defined shape diversity compared to flat aromatic fragments.
Solubility The nitrogen atoms can be protonated to improve aqueous solubility, which is crucial for many screening techniques.
Synthetic Tractability The scaffold can be readily modified, allowing for the rapid synthesis of analogs to build structure-activity relationships.
Vectorial Elaboration Multiple attachment points on the scaffold facilitate the "fragment growing" optimization strategy.

Utilization in Macrocyclic and Oligomeric Architectures

The incorporation of rigid scaffolds like this compound into macrocyclic structures is a strategy used to create molecules with unique conformational properties and the potential for high-affinity binding to targets. nih.govrsc.org Macrocyclization can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding.

The pyridoazepine scaffold can be functionalized at two or more points to allow for its integration into a larger ring system. For example, functional groups could be introduced on both the pyridine and azepine rings, which could then be linked together via a flexible or rigid linker. mdpi.com This approach has been used with other heterocyclic systems to create novel macrocyclic compounds with interesting biological profiles. researchgate.net

In a similar vein, the scaffold could be used as a repeating unit in the synthesis of oligomers. By creating a bifunctionalized monomer of the pyridoazepine, it could be polymerized to form a chain-like structure. The defined geometry of the scaffold would impart a specific three-dimensional structure to the resulting oligomer.

Integration into Supramolecular Systems

Supramolecular chemistry involves the design of complex assemblies of molecules held together by non-covalent interactions. rsc.org The this compound scaffold possesses features that make it a candidate for incorporation into such systems. The pyridine ring can participate in pi-stacking interactions, while the nitrogen atoms can act as hydrogen bond donors and acceptors. slideshare.net

These properties could be exploited to direct the self-assembly of pyridoazepine-containing molecules into well-defined architectures such as cages, helices, or sheets. rsc.org For example, a derivative of the scaffold could be designed to have complementary hydrogen bonding motifs that drive the formation of a specific supramolecular structure. The integration of such aza-heterocycles into larger, dynamic systems is an area of ongoing research with potential applications in materials science and sensing. rsc.org

Vi. Emerging Research Directions and Future Perspectives in Pyrido 4,3 B Azepine Chemistry

Development of Novel Cascade and Domino Reactions for Synthesis

While cascade and domino reactions are powerful, atom-economical strategies for constructing complex heterocyclic systems, including various azepine derivatives rsc.orgnih.govorganic-chemistry.org, a specific application of these methods for the synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine is not documented in the available literature. Research on related structures, such as tetrahydrobenz[b]azepin-4-ones, has demonstrated the utility of catalyst-controlled cascade reactions to build the seven-membered azepine ring fused to an aromatic system. rsc.org However, methodologies detailing a cascade or domino approach tailored to the unique pyrido[4,3-b]azepine framework have not been reported. The development of such reactions represents a significant future opportunity to improve synthetic efficiency toward this scaffold.

Photo- and Electrocatalytic Approaches in Functionalization

Photo- and electrocatalysis offer green and efficient pathways for the functionalization of heterocyclic compounds. Visible-light-driven photocatalysis, for instance, has been successfully used for the site-selective functionalization of pyridinium (B92312) derivatives. nih.gov These methods allow for the introduction of various functional groups under mild, transition-metal-free conditions. Despite the potential of these techniques, there are no specific reports on the application of photo- or electrocatalytic methods for the functionalization of the this compound core. This area remains an open field for investigation, which could lead to novel derivatives with unique properties.

Applications in Materials Science and Polymer Chemistry

Nitrogen-containing heterocycles are integral components in the design of functional organic materials and polymers, including applications like covalent organic frameworks (COFs) for photocatalysis. nih.gov However, a search of the current literature reveals no studies exploring the use of this compound as a monomer or building block in materials science or polymer chemistry. Its rigid, tricyclic structure could potentially impart interesting photophysical or conformational properties to new materials, but this remains a purely speculative area awaiting exploration.

Bio-conjugation Strategies for Chemical Biology Probes

The development of chemical probes through bio-conjugation is a vital tool in chemical biology for studying biological processes. While heterocyclic scaffolds are commonly used for this purpose, there is no published research detailing bio-conjugation strategies specifically for this compound for use as a non-therapeutic chemical biology probe. The synthesis of derivatives with functional handles suitable for conjugation would be the first step toward this goal, a research avenue that has not yet been reported.

Exploration of Unconventional Reactivity and Catalysis

The study of unconventional reactivity can unlock novel transformations and applications for known scaffolds. For some N-fused heterocycles, stabilization of otherwise elusive or unstable frameworks has been achieved through coordination with transition metals, such as ruthenium, leading to the characterization of novel pyrido[1,2-α]azepine complexes. xmu.edu.cn However, the exploration of such unconventional reactivity, ring-opening, or catalytic activation for this compound is not present in the current scientific literature.

Advancements in Automated Synthesis and High-Throughput Experimentation

Automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical research by accelerating the discovery and optimization of new reactions and bioactive molecules. rsc.orgdrugtargetreview.comyoutube.comyoutube.com These platforms enable the rapid screening of vast arrays of catalysts, substrates, and reaction conditions. youtube.comchemrxiv.orgnih.gov While HTE methods are widely applied in drug discovery for screening compound libraries drugtargetreview.comnih.govnih.gov, there are no specific reports of their use to synthesize, functionalize, or screen derivatives of this compound. The application of these modern techniques could significantly expedite the exploration of this compound's chemical space and biological potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine, and how are intermediates purified?

  • Methodology : The compound is typically synthesized via multi-step reactions involving cyclization or condensation. For example, a common approach includes reacting amine precursors (e.g., 3-(pyrrol-1-yl)-1-propylamine) with benzotriazole derivatives under acidic conditions (e.g., p-TsOH in CHCl₃), followed by nucleophilic substitution using Grignard reagents (e.g., ethyl, pentyl, or aryl substituents) .
  • Purification : Products are isolated via column chromatography (silica gel, eluent: hexane/EtOAc gradients) and confirmed by ¹H/¹³C NMR. Yields range from 55% to 81%, depending on substituents .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Key Techniques : ¹H and ¹³C NMR are essential for confirming regiochemistry and substituent orientation. IR spectroscopy helps identify functional groups (e.g., NH stretches), while HRMS validates molecular weight .
  • Data Analysis : Focus on coupling constants in NMR to distinguish between equatorial/axial protons in the azepine ring. For example, protons adjacent to nitrogen exhibit deshielding (~δ 3.5–4.5 ppm) .

Q. How does solubility impact experimental design for this compound?

  • Solubility Profile : The compound is sparingly soluble in polar solvents (water, methanol) but dissolves well in chloroform or THF. Pre-experiment solubility testing in target solvents (e.g., DMSO for biological assays) is recommended to avoid precipitation during reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

  • Optimization Strategies :

  • Temperature Control : Maintain 0°C during Grignard reagent addition to minimize side reactions .
  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH vs. H₂SO₄) to enhance cyclization efficiency .
  • Solvent Selection : Use molecular sieves in chlorinated solvents (e.g., CHCl₃) to absorb water and drive equilibrium toward product formation .

Q. What computational methods are effective for predicting the pharmacological activity of derivatives?

  • Approach : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity toward targets like cyclin-dependent kinases (CDKs). Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties influencing reactivity .
  • Case Study : Derivatives with electron-withdrawing groups at C-5 showed enhanced kinase inhibition in silico, correlating with in vitro IC₅₀ values .

Q. How should researchers address contradictions in spectral data or bioassay results?

  • Resolution Workflow :

Re-Analyze Purity : Use HPLC-MS to detect trace impurities affecting bioactivity .

Variable-Temperature NMR : Resolve overlapping signals (e.g., diastereomers) by adjusting probe temperature .

Dose-Response Validation : Repeat assays with freshly prepared stock solutions to rule out degradation artifacts .

Q. What strategies are employed to study structure-activity relationships (SAR) for azepine-based drug candidates?

  • SAR Design :

  • Core Modifications : Introduce substituents (e.g., methyl, benzyl) at positions 2 and 5 to evaluate steric/electronic effects on target binding .
  • Pharmacophore Mapping : Overlay active/inactive derivatives to identify critical hydrogen-bonding or hydrophobic interactions .

Safety and Pharmacological Considerations

Q. What safety protocols are recommended for handling this compound in vitro?

  • Hazard Mitigation :

  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., THF) .
  • PPE : Wear nitrile gloves and safety goggles; avoid contact with skin due to potential irritancy (limited toxicity data available) .
    • Waste Disposal : Quench reactive intermediates (e.g., Grignard reagents) with isopropanol before aqueous disposal .

Q. How is the compound utilized as a scaffold in kinase inhibitor development?

  • Application : The azepine ring serves as a rigid backbone for positioning pharmacophoric groups (e.g., sulfonamides, boronic acids) into kinase ATP-binding pockets. For example, 3,4-dihydro-1H-pyrido[4,3-b]azepine-2,5-dione derivatives showed nanomolar inhibition of CDK2/cyclin E .

Data Presentation Example

Derivative Substituent (Position) Yield (%) ¹H NMR (δ, ppm) Biological Activity (IC₅₀, nM)
3a2-Ethyl813.42 (m, 2H)120 (CDK2)
3c2-(4-Methylphenyl)637.25 (d, J=8 Hz, 2H)45 (CDK2)
811-Methyl512.85 (s, 3H)290 (CDK5)

Data compiled from .

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2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.